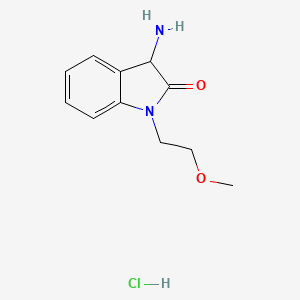

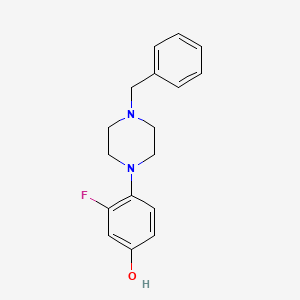

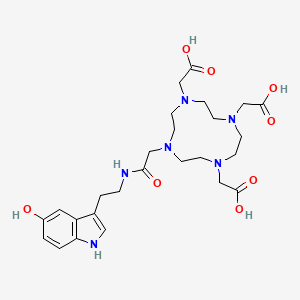

4-(4-Benzylpiperazin-1-yl)-3-fluorophenol

Overview

Description

Benzylpiperazine is a type of piperazine which is a class of organic compounds that contain a piperazine functional group. Piperazines are used in the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials . They are also a class of widely used pharmaceuticals that include drugs such as antipsychotics and antidepressants .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzyl chloride with piperazine . This is followed by further functionalization of the benzylpiperazine product .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

Benzylpiperazine can undergo various chemical reactions, including reactions with acids and bases, oxidation and reduction reactions, and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-(4-Benzylpiperazin-1-yl)-3-fluorophenol” would depend on the specific functional groups present in the compound. For example, the presence of a fluorophenol group could potentially make the compound more acidic .Scientific Research Applications

Synthesis and Biological Properties

4-(4-Benzylpiperazin-1-yl)-3-fluorophenol and its derivatives are primarily utilized in the synthesis of new biologically active molecules due to their known pharmacophore properties. Research has shown that these compounds can be synthesized and modified to possess various biological activities:

Antibacterial Agents : Certain fluorine-containing compounds, similar in structure to 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol, have been synthesized and found to possess significant antibacterial activities at specific concentrations (Holla, Bhat, & Shetty, 2003).

Anaerobic Transformation Research : Fluorophenol derivatives, akin to 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol, have been used to study the anaerobic transformation of phenol to benzoate, elucidating the mechanism of transformation (Genthner, Townsend, & Chapman, 1989).

Radiosynthesis and Pharmaceutical Applications : Derivatives of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol have been employed in the radiosynthesis of complex molecules, such as 4-[¹⁸F]fluorophenol, which is a crucial intermediate in preparing radiopharmaceuticals (Helfer et al., 2013).

Cancer Research and Enzyme Inhibition : Certain compounds structurally related to 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol have been synthesized to evaluate their anticancer properties and inhibitory effects on human carbonic anhydrase enzymes. These studies contribute to understanding the compound's potential in cancer treatment and enzyme-related disorders (Tuğrak et al., 2019).

Antimicrobial Activities : Novel derivatives of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol have been synthesized and shown to exhibit significant antibacterial and antifungal activities, comparable to standard treatments. These findings highlight the compound's potential in developing new antimicrobial agents (Mandala et al., 2013).

Safety And Hazards

Future Directions

The future directions for research on compounds like “4-(4-Benzylpiperazin-1-yl)-3-fluorophenol” could include further studies to better understand their physical and chemical properties, potential uses in various industrial and pharmaceutical applications, and their safety and environmental impact .

properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c18-16-12-15(21)6-7-17(16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPUVIVUPYSYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazin-1-yl)-3-fluorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)

![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)

![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)

![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)

![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)

![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)

![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)

![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)

![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)